Dinoprost

描述

. Prostaglandins are lipid compounds that have hormone-like effects throughout the body. Dinoprost plays a significant role in the female reproductive system, particularly in stimulating uterine contractions and cervical ripening .

准备方法

合成路线和反应条件

地诺前列醇可以从花生四烯酸(一种多不饱和脂肪酸)合成。合成包括几个步骤,包括通过环化和氧化反应形成前列腺素中间体。关键步骤包括:

环化: 花生四烯酸发生环化形成前列腺素中间体。

氧化: 然后将中间体氧化形成地诺前列醇。

工业生产方法

地诺前列醇的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及色谱等先进技术进行纯化。

化学反应分析

Metabolic Reactions

Dinoprost undergoes enzymatic dehydrogenation as its primary metabolic pathway. This reaction occurs predominantly in the maternal lungs and liver, leading to the formation of oxidative metabolites . The process involves the removal of hydrogen atoms, which modifies the hydroxyl groups in the prostaglandin structure. While specific enzyme names (e.g., 15-hydroxyprostaglandin dehydrogenase) are not explicitly detailed in the provided sources, the metabolic clearance aligns with typical prostaglandin catabolism .

Key metabolic features :

Mass Spectrometry Fragmentation

Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have characterized this compound’s fragmentation patterns under electrospray ionization (ESI) conditions. The following MRM (multiple reaction monitoring) transitions were observed :

| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |

|---|---|---|

| 357.3 ([M−H]⁻) | 313.3, 197.25, 295.4, 251.3 | 19–23 |

These transitions correspond to the loss of functional groups such as carboxyl (–COOH) and hydroxyl (–OH) moieties. The dominant product ion at m/z 313.3 results from the neutral loss of CO₂ (44 Da) .

Stability and Degradation

This compound tromethamine (the trometamol salt form) exhibits hygroscopicity , readily absorbing moisture from the environment . While specific degradation products are not listed in the sources, hydrolysis of the ester or carboxyl groups under acidic/basic conditions is plausible.

Physicochemical stability :

-

Solubility : Freely soluble in water (≥200 mg/mL at room temperature) .

-

Melting point : Not explicitly reported, but this compound tromethamine forms a crystalline powder .

Analytical Method Validation

A validated LC-MS/MS method for this compound quantification demonstrated the following performance :

| Parameter | Value (Concentration: 0.1–10 µg/mL) |

|---|---|

| Intraday precision | 1.4–5.0% |

| Intraday accuracy | -4.5% to +4.3% |

| Interday precision | 0.7–4.7% |

| Interday accuracy | -3.8% to +5.0% |

The method’s coefficient of determination (R²) exceeded 0.9980 , ensuring reliability across biological matrices .

Comparative Reactivity with Related Prostaglandins

This compound’s structure includes two hydroxyl groups and one carboxyl group, making it more polar than analogs like carboprost (a methylated derivative). This polarity influences its metabolic stability and interaction with prostaglandin receptors .

科学研究应用

Introduction to Dinoprost

This compound, a synthetic prostaglandin E2 analog, is primarily used in obstetrics and gynecology for labor induction and cervical ripening. It plays a crucial role in managing various reproductive health conditions, including preterm labor, post-term pregnancy, and medical abortion. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Labor Induction

Overview : this compound is widely utilized for inducing labor in pregnant women, especially in cases of preterm rupture of membranes or post-term pregnancies.

Efficacy : Studies indicate that this compound is effective in achieving vaginal delivery compared to other agents like misoprostol. For instance, one study showed that vaginal dinoprostone resulted in a higher rate of vaginal delivery within 48 hours compared to a double-balloon catheter group (90.11% vs. 75.38%) .

Data Table: Comparison of Labor Induction Agents

| Agent | Vaginal Delivery Rate | Cesarean Section Rate | Oxytocin Augmentation Required |

|---|---|---|---|

| Dinoprostone | 90.11% | 9.89% | 17.03% |

| Double-Balloon | 75.38% | 24.62% | 80.90% |

Cervical Ripening

Mechanism : this compound acts by softening the cervix and promoting uterine contractions, which are essential for cervical ripening before labor.

Clinical Findings : A study involving 216 patients demonstrated that a single application of dinoprostone was sufficient for cervical ripening in 88.9% of cases . The use of this compound has been associated with fewer complications such as chorioamnionitis when compared to mechanical methods .

Medical Abortion

Usage : this compound is also employed in medical abortion protocols, often in conjunction with other medications like mifepristone.

Case Studies : Research indicates that this compound can effectively facilitate uterine contractions necessary for expelling the fetus during medical abortion procedures .

Treatment of Intrauterine Infection

Application : In cases of intrauterine infections, this compound has been shown to enhance treatment outcomes when used alongside antibiotics.

Effectiveness : A clinical study highlighted that this compound administration improved the success rates of treating intrauterine infections significantly .

Case Study 1: Comparison with Misoprostol

A comparative study involving 904 patients found that vaginal dinoprostone was more effective than misoprostol for labor induction, particularly in achieving vaginal deliveries without significant adverse effects .

Case Study 2: Single vs. Double Application

In a retrospective observational study, the outcomes of single versus double application of dinoprostone were analyzed. Results showed that while double application led to spontaneous delivery in 58.4% of cases, it was associated with poorer neonatal outcomes compared to a single application .

作用机制

地诺前列醇通过与靶细胞表面的前列腺素受体结合发挥作用。这种结合激活了细胞内信号通路,从而导致各种生理反应。 在地诺前列醇会通过增加细胞内钙离子水平来刺激子宫肌层收缩 . 它还可以通过重塑细胞外基质和增加水分含量来促进宫颈成熟 .

相似化合物的比较

类似化合物

地诺孕酮(前列腺素E2): 另一种天然存在的前列腺素,用于引产和控制产后出血.

米索前列醇: 一种合成前列腺素E1类似物,用于类似目的,但具有不同的药理特性.

地诺前列醇的独特性

地诺前列醇在子宫肌层上的特定作用以及诱导强子宫收缩的能力方面是独特的。 与地诺孕酮(也具有宫颈成熟作用)不同,地诺前列醇在诱导分娩方面更有效 . 另一方面,米索前列醇具有更广泛的应用范围,但可能会引起更多副作用 .

生物活性

Dinoprost, also known as this compound tromethamine, is a naturally occurring prostaglandin F2α that plays a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound primarily acts on the myometrium, stimulating contractions similar to those observed during labor. Its mechanism involves:

- Prostaglandin Receptor Agonism : this compound binds to prostaglandin receptors (specifically the FP receptor) in the uterus, leading to increased myometrial contractions and cervical dilation. This is crucial for inducing labor or facilitating abortion in medical settings .

- Inhibition of Steroidogenesis : It inhibits the production of steroids by the corpus luteum, which is essential for maintaining pregnancy .

Clinical Applications

This compound is predominantly used in obstetrics and gynecology for:

- Induction of Labor : It is effective in inducing labor in cases where medical intervention is necessary.

- Abortion : It is utilized for medical abortions during the second trimester and in cases of incomplete abortion .

Comparative Studies

A variety of studies have compared this compound with other agents like Misoprostol for labor induction:

- Effectiveness : A study showed that this compound resulted in a higher rate of vaginal deliveries within 48 hours compared to Misoprostol (90.11% vs. 75.38%, P < 0.0002) and significantly fewer cesarean sections (9.89% vs. 24.62%, P < 0.0002) .

| Study Group | Vaginal Delivery Rate (%) | Cesarean Section Rate (%) |

|---|---|---|

| This compound | 90.11 | 9.89 |

| Misoprostol | 82 | 24.62 |

- Safety Profile : The incidence of chorioamnionitis was notably lower in the this compound group compared to the double-balloon catheter group (0 vs. 12 cases, P = 0.0005) .

Case Studies

In a retrospective study involving 904 patients, this compound demonstrated superior outcomes in terms of delivery rates compared to Misoprostol, with a vaginal delivery rate of 89% versus 82% for Misoprostol (P = 0.016) .

Biological Effects Beyond Reproductive Health

This compound has also been studied for its effects on animal reproduction:

属性

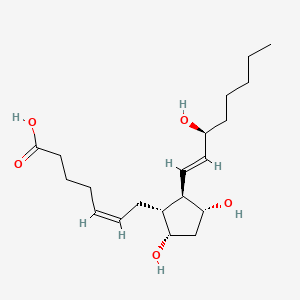

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/ | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS No. |

551-11-1, 23518-25-4 | |

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of dinoprost, and how does it exert its effects?

A1: this compound primarily targets the prostaglandin F2α receptor (FP receptor) [, , ]. Upon binding to the FP receptor, this compound initiates a cascade of intracellular signaling events, including the release of arachidonic acid and the activation of protein kinase C []. These downstream effects ultimately lead to luteolysis, the regression of the corpus luteum, a crucial event in the estrous cycle [, , , ].

Q2: How does the direct injection of this compound into the corpus luteum compare to intramuscular administration in terms of its effects on luteal function?

A2: Research suggests that direct injection of this compound into the corpus luteum can induce luteolysis at lower doses than those required for intramuscular administration []. This method also leads to a more rapid decline in progesterone levels and increased blood flow to the corpus luteum [].

Q3: How does this compound impact steroidogenesis within the corpus luteum?

A3: this compound, at a dosage of 2.5mg injected directly into the corpus luteum, effectively initiates the luteolytic cascade. This is evidenced by a decrease in the mRNA levels of steroidogenic acute regulatory protein (STAR), a key protein involved in steroidogenesis, alongside an increase in the mRNA levels of receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), indicators of necroptosis [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research does not delve into detailed spectroscopic data, this compound, like other prostaglandins, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q6: What are the primary applications of this compound in veterinary medicine?

A6: this compound is widely used for estrus synchronization, induction of abortion, and treatment of reproductive disorders in various species, including cows, sows, ewes, and mares [, , , , , , , ].

Q7: How effective is this compound in inducing abortion in swine?

A7: Studies indicate that the efficacy of this compound in inducing abortion in swine varies depending on the dosage and treatment regimen []. While a single dose of 20mg this compound tromethamine resulted in a 36.4% abortion rate, a two-dose regimen (10mg followed by another 10mg after 12 hours) achieved a 100% abortion rate [].

Q8: What factors can affect the efficacy of this compound in inducing luteolysis?

A8: Research highlights that the stage of the estrous cycle significantly impacts this compound's efficacy [, ]. For instance, corpora lutea in pigs were found to be refractory to both this compound and cloprostenol sodium at day 7 of the estrous cycle []. Additionally, higher progesterone levels at the time of this compound administration are associated with a greater likelihood of complete luteolysis [].

Q9: Is there evidence to suggest this compound can be used to treat conditions beyond reproductive issues in animals?

A9: While primarily known for its reproductive applications, research suggests potential for this compound in other areas. One study found that this compound, when administered before reperfusion in a rat model of ovarian ischemia-reperfusion injury, displayed protective effects. It achieved this by reducing cyclooxygenase-2 (COX-2) expression and decreasing hemorrhage in ovarian tissue, suggesting potential therapeutic applications in mitigating such injuries [].

Q10: How is this compound metabolized in the body?

A10: this compound is rapidly metabolized, primarily in the lungs, to form its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM) [, ].

Q11: Does the route of administration (intramuscular vs. intravulvosubmucous) affect the absorption and distribution of this compound?

A11: Contrary to the hypothesis that intravulvosubmucous (IVSM) administration might allow this compound to bypass the lungs, studies found no significant difference in serum concentrations of this compound or PGFM following IVSM and intramuscular (IM) injections []. This suggests that this compound, regardless of the administration route, reaches the systemic circulation before reaching the ovaries [].

Q12: What are the potential adverse effects associated with this compound administration?

A13: this compound administration can lead to various side effects, including increased sweating, diarrhea, colic, and transient increases in heart and respiratory rates in some animals []. Intramuscular injections can also cause localized tissue damage, potentially impacting meat quality in cattle [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。